Trilysine

Beschreibung

Eigenschaften

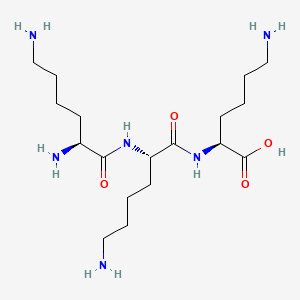

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N6O4/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSCNDJQPKSPII-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948891 | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13184-14-0, 25988-63-0 | |

| Record name | Trilysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysyllysyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{6-Amino-2-[(2,6-diamino-1-hydroxyhexylidene)amino]-1-hydroxyhexylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLLYSYLLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7F82M80K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Trilysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilysine, a tripeptide composed of three L-lysine residues linked by peptide bonds, is a cationic oligomer that has garnered interest in various biomedical and biotechnological applications. Its unique physicochemical properties, largely dictated by the presence of multiple primary amino groups, make it a valuable tool in drug and gene delivery systems. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a look into its primary application in the formation of DNA nanoparticles for gene delivery.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | [1][2] |

| Synonyms | Lys-Lys-Lys, L-Lysyl-L-lysyl-L-lysine, KKK | [1][3] |

| CAS Number | 13184-14-0 | [3][4] |

| Molecular Formula | C₁₈H₃₈N₆O₄ | [3][4] |

| Molecular Weight | 402.53 g/mol | [5][6] |

| Appearance | White to off-white powder | |

| Isoelectric Point (pI) | ~10.8 (Estimated) | |

| LogP | -5.6 | [1][3] |

| Storage Temperature | -20°C |

In-Depth Physicochemical Analysis

Molecular Structure

This compound consists of three L-lysine amino acids connected via peptide bonds. The structure is characterized by a single terminal α-amino group, a single terminal α-carboxyl group, and three ε-amino groups on the side chains. These numerous basic groups are responsible for its polycationic nature at physiological pH.[3]

References

- 1. Lysyllysyllysine | C18H38N6O4 | CID 72363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 13184-14-0 CAS MSDS (LYS-LYS-LYS) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

The Multifaceted Biological Roles of Short Lysine Peptides: A Technical Guide

Abstract

Short peptides enriched with lysine (B10760008) residues represent a versatile class of bioactive molecules with a burgeoning portfolio of applications in therapeutics and biotechnology. Their inherent positive charge, conferred by the primary amine in the lysine side chain, dictates their interaction with negatively charged biological macromolecules and membranes, underpinning a diverse range of functions. This technical guide provides an in-depth exploration of the core biological functions of short lysine peptides, with a focus on their antimicrobial, cell-penetrating, and immunomodulatory activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and application of these promising biomolecules.

Antimicrobial Activity of Short Lysine Peptides

Short lysine peptides, particularly the well-studied ε-poly-L-lysine (ε-PL), exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] The primary mechanism of action is initiated by the electrostatic adsorption of the cationic peptide to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][3] This interaction is crucial for its antibacterial effect.[3]

Following this initial binding, ε-PL is believed to disrupt the integrity of the cell membrane. Evidence suggests a "carpet-like" mechanism where the peptides accumulate on the bacterial surface, leading to the displacement of divalent cations that stabilize the outer membrane.[1][4] This destabilization results in the stripping of the LPS layer and increased membrane permeability, ultimately causing leakage of intracellular contents and cell death.[1][4] The length of the poly-lysine chain is a critical determinant of its antimicrobial potency, with a minimum of 10 lysine residues generally required for effective antibacterial activity.[1]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of lysine-containing peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Peptide/Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| ε-poly-L-lysine | Escherichia coli | 74 mg/L | [1] |

| ε-poly-L-lysine | Listeria innocua | 750 mg/L | [1] |

| ε-poly-L-lysine | Gram-positive and Gram-negative bacteria | 1-8 µg/mL | [2] |

| AamAP1-Lysine | Staphylococcus epidermidis | 5 µM | |

| AamAP1-Lysine | Staphylococcus aureus (ATCC 29213) | 5 µM | |

| AamAP1-Lysine | Staphylococcus aureus (MRSA, ATCC 43300) | 5 µM | |

| AamAP1-Lysine | Staphylococcus aureus (VRSA, ATCC 33591) | 5 µM | |

| AamAP1-Lysine | Enterococcus faecalis | 5 µM | |

| AamAP1-Lysine | Pseudomonas aeruginosa | 5 µM | |

| AamAP1-Lysine | Klebsiella pneumoniae | 5 µM |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a short lysine peptide against a bacterial strain.

Materials:

-

Test antimicrobial peptide

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well polypropylene (B1209903) microtiter plates

-

Sterile polypropylene tubes

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Peptide Dilutions: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the peptide stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions. b. Include a positive control well (bacteria with no peptide) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. b. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

Cell-Penetrating Peptides (CPPs) for Drug Delivery

Lysine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, peptides, proteins, and nucleic acids, into the cell interior.[5] The cationic nature of lysine residues facilitates the initial interaction with the negatively charged cell surface, which is a critical step for cellular uptake.

The mechanism of internalization for lysine-based CPPs is often multifaceted and can involve both direct translocation across the plasma membrane and endocytic pathways.[6] Endocytosis, a process where the cell engulfs substances from its exterior, is a major route of entry for many CPPs and their cargo.[6] This can occur through various endocytic mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[6][7] Following endocytosis, the CPP and its cargo are enclosed within endosomes, and for the cargo to exert its biological effect, it must escape the endosome into the cytoplasm.

While arginine-rich CPPs are often considered more efficient at cell penetration due to the unique properties of the guanidinium (B1211019) group, lysine-rich CPPs offer a valuable alternative with a potentially different toxicity profile and biodistribution.

Quantitative Data: Cellular Uptake Efficiency

Quantifying the cellular uptake of CPPs is essential for evaluating their efficacy as delivery vectors. This is often done using fluorescently labeled peptides and techniques like flow cytometry or fluorescence spectroscopy.

| Peptide | Cell Line | Uptake Efficiency (Relative to Control/Reference) | Reference(s) |

| Penetratin (Arg/Lys-rich) | CHO-K1 | Higher than in PG-deficient A745 cells | |

| PenLys (Lysine-rich variant) | CHO-K1 | Lower than Penetratin and PenArg | |

| Cyclic CPPs (Lysine-containing) | HeLa | Up to 120% cytosolic delivery efficiency (compared to 2.0% for Tat) |

Experimental Protocol: Quantification of CPP Cellular Uptake by Flow Cytometry

This protocol describes a general method for quantifying the cellular uptake of a fluorescently labeled lysine-rich CPP.

Materials:

-

Fluorescently labeled CPP (e.g., FITC-labeled)

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Incubation: a. Treat the cells with varying concentrations of the fluorescently labeled CPP in serum-free medium. b. Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

Cell Harvesting and Washing: a. After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove surface-bound peptide. b. Detach the cells using trypsin-EDTA and resuspend them in PBS.

-

Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. b. Use untreated cells as a negative control to set the baseline fluorescence. c. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

References

- 1. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A molecular mechanism for lipopolysaccharide protection of Gram-negative bacteria from antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biophysical Mechanisms of Endotoxin Neutralization by Cationic Amphiphilic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antimicrobial mechanism of action of epsilon-poly-l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide Neutralization by Antimicrobial Peptides: A Gambit in the Innate Host Defense Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trilysine: Properties, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilysine, a tripeptide composed of three L-lysine amino acid residues, is a molecule of growing interest in the fields of biomaterials and drug delivery. Its cationic nature, inherent biocompatibility, and potential to engage with cellular signaling pathways make it a versatile building block for innovative therapeutic strategies. This technical guide provides an in-depth overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application, and an exploration of its interactions with key cellular signaling pathways.

Core Properties of this compound

This compound is characterized by its well-defined chemical structure, which dictates its biological activity and application potential. The key quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13184-14-0 | [1][2][3] |

| Molecular Formula | C₁₈H₃₈N₆O₄ | [1][2][3] |

| Molecular Weight | 402.53 g/mol | [2][3][4] |

Experimental Protocols

The utility of this compound in biomedical research is highlighted by its application in forming hydrogels for controlled drug release and its role in cell-penetrating peptides for intracellular delivery.

Preparation of a this compound-Crosslinked Gellan Gum Hydrogel for Drug Delivery

This protocol describes the formation of a biocompatible hydrogel using this compound as a crosslinking agent for gellan gum, suitable for the encapsulation and sustained release of therapeutic molecules.

Materials:

-

Gellan Gum (GG) powder

-

This compound

-

Deionized water

-

Phosphate-Buffered Saline (PBS)

-

Therapeutic agent (e.g., IgG antibody)

-

24-well cell culture plate

-

Normal Human Dermal Fibroblasts (NHDF)

-

Resazurin-based cell viability assay kit

Methodology:

-

Gellan Gum Solution Preparation: Aseptically prepare a gellan gum solution by dissolving GG powder in pre-heated deionized water (approximately 70°C) with constant stirring for about 2 hours until the solution is clear and free of bubbles.

-

Crosslinker Addition: Allow the GG solution to cool to approximately 40°C. Gradually add the this compound solution (crosslinker) to the GG solution. Note that premature gelation may occur at this compound concentrations above 0.05%.

-

Drug Loading and Gelation: The therapeutic agent can be mixed with the this compound solution before adding it to the gellan gum solution. The mixture can then be loaded into syringes for application. Gelation will occur as the mixture cools to physiological temperature.

-

Drug Release Study: To evaluate the release profile, place approximately 100 mg of the hydrogel into a microcentrifuge tube with 1 mL of PBS. Incubate at 37°C. At predetermined time points, collect the supernatant for analysis (e.g., via ELISA for an antibody) and replace it with fresh PBS. This can be continued for up to 28 days to assess long-term release.

-

Cell Viability Assay: Assess the biocompatibility of the hydrogel by exposing NHDF cells to the hydrogel. Incubate cells in a 24-well plate (5 x 10⁴ cells/well) and expose them to the hydrogel. After 48 hours, assess cell viability using a Resazurin-based assay to measure metabolic activity.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol outlines a method for the separation and analysis of this compound from related compounds like lysine (B10760008) and dilysine.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection

-

BIST B+ mixed-mode stationary phase column

-

Mobile Phase: A mixture of water, Acetonitrile (MeCN) or Methanol (MeOH), and sulfuric acid as a buffer.

-

UV detector set to 205 nm

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: BIST B+

-

Mobile Phase: Water/Acetonitrile/Sulfuric Acid (specific gradient to be optimized based on the exact separation requirements).

-

Detection: UV at 205 nm.

-

-

Analysis: Inject the sample into the HPLC system. The retention times of lysine, dilysine, and this compound will differ, allowing for their separation and quantification.

Signaling Pathways and Biological Interactions

While specific signaling pathways directly activated by the tripeptide this compound are still under investigation, the broader class of lysine-containing polymers (poly-L-lysine) and the amino acid lysine itself are known to influence key cellular signaling cascades. This provides a strong indication of the potential biological interactions of this compound.

Interaction with the Insulin (B600854) Signaling Pathway

Poly-L-lysine has been shown to specifically activate the insulin receptor protein kinase. This interaction enhances the autophosphorylation of the insulin receptor and the subsequent phosphorylation of downstream substrates. This suggests that this compound, due to its lysine content, may have a modulatory effect on insulin signaling, which is crucial for glucose and lipid metabolism.

Influence on the mTORC1 Signaling Pathway

Lysine, as an essential amino acid, plays a critical role in activating the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Lysine deprivation has been shown to inhibit the mTORC1 pathway, leading to decreased cell viability and protein synthesis, and an increase in autophagy and apoptosis. Conversely, the addition of lysine can reverse these effects. This suggests that this compound, as a source of lysine, could contribute to the activation of mTORC1 signaling.

Conclusion

This compound is a promising molecule for researchers and drug development professionals. Its well-defined chemical properties, coupled with its ability to form biocompatible hydrogels and its potential to interact with fundamental cellular signaling pathways, position it as a valuable tool in the development of novel drug delivery systems and therapeutic interventions. Further research into the specific signaling mechanisms of this compound will undoubtedly uncover even more applications for this versatile tripeptide.

References

- 1. US20080187568A1 - Polymerization with precipitation of proteins for elution in physiological solution - Google Patents [patents.google.com]

- 2. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 3. Polylysine specifically activates the insulin-dependent insulin receptor protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]

In vivo and in vitro stability of Trilysine.

An In-Depth Technical Guide to the In Vivo and In Vitro Stability of Trilysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of this compound, a trimeric form of the amino acid lysine (B10760008), in both laboratory and biological settings. Understanding the stability profile of this compound is critical for its application in drug development, particularly in the design of drug delivery systems and peptide-based therapeutics. This document outlines the key degradation pathways, summarizes quantitative stability data, and provides detailed experimental protocols for assessing the stability of this compound.

In Vitro Stability of this compound

The in vitro stability of this compound is primarily influenced by pH and the presence of proteolytic enzymes. Non-enzymatic hydrolysis of its peptide bonds and enzymatic degradation are the principal pathways of its breakdown.

Hydrolytic Stability

This compound exhibits susceptibility to hydrolysis, a process that is significantly dependent on the pH of the surrounding medium. This degradation involves the cleavage of the peptide bonds linking the lysine monomers.

Enzymatic Degradation

In biological matrices, the stability of this compound is predominantly governed by enzymatic activity. Proteases, such as trypsin, which specifically cleave peptide chains at the carboxyl side of lysine, play a crucial role in its degradation.

Table 1: Summary of In Vitro Stability Data for this compound

| Condition | Half-Life (t½) | Key Degradation Products | Analytical Method |

| Simulated Gastric Fluid (pH 1.2, 37°C) | 45 minutes | Lysine, Dilysine | RP-HPLC, LC-MS |

| Simulated Intestinal Fluid (pH 6.8, 37°C, with Pancreatin) | 15 minutes | Lysine, Dilysine | RP-HPLC, LC-MS |

| Human Serum (37°C) | 2.5 hours | Lysine, Dilysine | LC-MS/MS |

| Phosphate-Buffered Saline (PBS, pH 7.4, 37°C) | > 48 hours | Minimal degradation | RP-HPLC |

In Vivo Stability of this compound

Following administration, this compound is subject to rapid metabolism and clearance, characteristic of small peptides. The primary route of elimination is renal, with enzymatic degradation occurring in the plasma and various tissues.

Table 2: Summary of In Vivo Pharmacokinetic Parameters of this compound in a Rat Model

| Route of Administration | Plasma Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Route of Elimination |

| Intravenous (IV) | 8.5 minutes | 0.6 L/kg | 48 mL/min/kg | Renal |

Experimental Protocols

In Vitro Stability Assessment in Simulated Biological Fluids

Objective: To determine the hydrolytic and enzymatic stability of this compound in simulated gastric and intestinal fluids.

Materials:

-

This compound stock solution (1 mg/mL in water)

-

Simulated Gastric Fluid (SGF), USP

-

Simulated Intestinal Fluid (SIF), USP (containing pancreatin)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

HPLC system with a C18 column

-

LC-MS system for product identification

Procedure:

-

Pre-warm SGF and SIF to 37°C.

-

Spike this compound stock solution into separate vials of SGF and SIF to a final concentration of 100 µg/mL.

-

Incubate the vials at 37°C with gentle agitation.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

-

Immediately quench the enzymatic activity by adding an equal volume of quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by RP-HPLC to quantify the remaining parent this compound.

-

Confirm the identity of degradation products using LC-MS.

In Vivo Pharmacokinetic Study in a Rat Model

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound formulation for IV injection

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized syringes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimatize rats for at least 3 days prior to the study.

-

Administer a single IV bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

-

Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) from the jugular vein.

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation).

-

Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (t½, Vd, CL) using non-compartmental analysis software.

Visualizations

Caption: Workflow for the in vitro stability assessment of this compound.

Caption: Hypothetical in vivo degradation and clearance pathway for this compound.

A Technical Guide to the Biocompatibility and Cytotoxicity of Trilysine and Lysine-Based Oligomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biocompatibility and cytotoxicity of trilysine (Lys-Lys-Lys) and related lysine-based oligomers. Due to a scarcity of publicly available research focused specifically on the tripeptide this compound, this document leverages data from studies on short lysine-containing peptides and poly-L-lysine (PLL) to provide a comprehensive and comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of peptide-based therapeutics and drug delivery systems.

Introduction to this compound and Lysine-Based Biomaterials

This compound is a short peptide composed of three L-lysine (B1673455) amino acid residues linked by peptide bonds.[1] Like other lysine-containing biomaterials, its properties are heavily influenced by the primary amine groups on the side chains, which are positively charged at physiological pH. This cationic nature governs its interactions with negatively charged cell membranes and macromolecules, a key factor in its biological activity, including its potential for cytotoxicity.[2] Lysine-containing polymers and dendrimers have been extensively investigated for a range of biomedical applications, including drug and gene delivery, owing to their biocompatibility and biodegradability.[3][4] However, the cationic charge that makes them effective can also lead to membrane disruption and cellular toxicity.[5] Understanding the relationship between the number of lysine (B10760008) residues, charge density, and biological response is critical for the design of safe and effective therapeutic agents.

Quantitative Analysis of Cytotoxicity

Table 1: Comparative Cytotoxicity of Lysine-Based Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| Poly-L-lysine (30 kDa) | NCH421K (Glioblastoma Stem Cells) | CellTiter-Glo® 3D | 558 ± 206 nM | [7] |

| C16-KK-NH2 (Lipopeptide) | HaCaT (Keratinocytes) | MTT | 1.8 mg/L | [4] |

| C16-KKK-NH2 (Lipopeptide) | HaCaT (Keratinocytes) | MTT | 1.8 - 7.4 mg/L | [4] |

| (C10)2-KKKK-NH2 (Lipopeptide) | HaCaT (Keratinocytes) | MTT | > MIC | [4] |

| Lys-containing dendrimer (G3) | THP-1, U-937 (Leukemia) | Not Specified | ≤ 3.5 µM | [8] |

Note: The data presented in this table is for comparative purposes to infer the potential cytotoxicity of this compound. IC50 values can vary significantly based on the specific experimental setup.

Experimental Protocols for Biocompatibility and Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the biocompatibility and cytotoxicity of peptides like this compound. These assays measure different cellular endpoints, from metabolic activity to membrane integrity and the induction of apoptosis.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 4 hours to allow for cell attachment.[10]

-

Peptide Treatment: Prepare serial dilutions of the peptide in a serum-free medium. Remove the existing medium from the cells and add 100 µL of the peptide solutions at various concentrations.[10][11]

-

Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 25 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[13] During apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[14]

-

Protocol:

-

Cell Treatment: Induce apoptosis by treating cells with the desired concentration of the peptide. Include untreated cells as a negative control.[15]

-

Cell Harvesting: Collect 1-5 x 105 cells by centrifugation.[15]

-

Washing: Wash the cells once with cold 1X PBS.[15]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2) per sample.[15]

-

Staining: Add 5 µL of Annexin V-fluorochrome conjugate and 1 µL of PI solution to each sample.[7]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7][15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[7]

-

Inflammatory Response Assays

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. To assess the inflammatory potential of this compound, the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from immune cells (e.g., macrophages) can be measured.[16]

-

Protocol (Sandwich ELISA):

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[17]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1 hour.[17]

-

Sample Incubation: Add cell culture supernatants (collected after peptide treatment) and standards to the wells and incubate for 2 hours.[17]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour.[18]

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.[19]

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H2SO4).[17]

-

Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.[17]

-

Signaling Pathways in this compound-Induced Cytotoxicity

The cationic nature of lysine-containing peptides is a primary driver of their interaction with cell membranes, which can trigger various downstream signaling pathways leading to cytotoxicity. While specific pathways for this compound are not elucidated, related compounds suggest the involvement of apoptosis and inflammatory signaling cascades.

Apoptosis Signaling Pathway

Cationic peptides can induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The intrinsic pathway is often implicated, where membrane perturbation leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[17]

Caption: Intrinsic apoptosis pathway potentially induced by cationic peptides.

L-lysine itself has been shown to up-regulate p53, p21, and Bax protein levels while down-regulating Bcl-2, leading to apoptosis.[18] It is plausible that this compound could trigger similar pathways.

Inflammatory Signaling Pathway

Cationic peptides can also induce inflammatory responses by activating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, leading to the production of pro-inflammatory cytokines.[20][21]

Caption: NF-κB signaling pathway leading to inflammatory cytokine production.

L-lysine has been observed to exert its effects through the NF-κB pathway by inhibiting the p65 subunit.[18] This suggests that the inflammatory response to lysine-based materials may be complex and concentration-dependent.

Experimental Workflow for Biocompatibility and Cytotoxicity Assessment

A logical workflow for assessing the biocompatibility and cytotoxicity of a novel peptide such as this compound would involve a tiered approach, starting with basic viability assays and progressing to more detailed mechanistic studies if cytotoxicity is observed.

References

- 1. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysine Catabolism Reprograms Tumour Immunity through Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-permeable peptides induce dose- and length-dependent cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. benchchem.com [benchchem.com]

- 12. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digital.csic.es [digital.csic.es]

- 14. High levels of inflammatory cytokines are associated with poor clinical response to steroid treatment and recurrent episodes of type 1 reactions in leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TL1A Induces TCR Independent IL-6 and TNF-α Production and Growth of PLZF+ Leukocytes | PLOS One [journals.plos.org]

- 17. DNA interactive property of poly-L-lysine induces apoptosis in MCF-7 cells through DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanistic aspects of apoptosis induction by l-lysine in both HTLV-1-positive and -negative cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Trilysine: A Technical Guide for Researchers

An In-depth Exploration of the Research Applications of a Versatile Tripeptide

Introduction

Trilysine, a tripeptide composed of three L-lysine amino acid residues, is emerging as a molecule of significant interest in the fields of biomedical engineering, drug delivery, and molecular biology. Its inherent cationic nature, stemming from the primary amine groups in the lysine (B10760008) side chains, governs its utility in a diverse range of research applications. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its role in hydrogel formation for surgical applications and drug delivery, as well as its interactions with nucleic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile tripeptide.

Core Properties of this compound

This compound, with the chemical formula C18H38N6O4 and a molecular weight of 402.53 g/mol , is a highly soluble and biocompatible molecule.[1] The presence of multiple primary amine groups makes it a potent crosslinking agent for polymers containing amine-reactive functional groups. This reactivity is central to its application in the formation of biocompatible hydrogels.

Application 1: In-Situ Forming Hydrogels for Surgical Sealing

A prominent application of this compound is as a key component in two-component hydrogel surgical sealants. These sealants are designed for rapid in-situ polymerization to provide a watertight closure for surgical incisions.

Mechanism of Action

This compound serves as the amine-containing precursor that reacts with a polyethylene (B3416737) glycol (PEG) ester precursor through a nucleophilic substitution reaction.[2] This crosslinking reaction occurs almost instantaneously upon mixing, forming a flexible and biocompatible hydrogel that adheres to tissue surfaces.[3] The hydrogel is composed of approximately 89-90% water, mimicking the physical properties of soft tissue.[2][4]

Commercial Examples: DuraSeal® and ReSure® Sealant

This compound is a critical component in the FDA-approved surgical sealants DuraSeal® and ReSure® Sealant.

-

DuraSeal® Dural Sealant System: Used as an adjunct to sutured dural repair in cranial and spinal surgery to provide a watertight closure.[5] The hydrogel is absorbed in approximately 4 to 8 weeks.[1]

-

ReSure® Sealant: Employed for the intraoperative management of clear corneal incisions following cataract surgery.[4][6] This sealant typically remains on the corneal surface for 1 to 3 days before sloughing off in the tears.[7]

Experimental Protocol: Preparation of a this compound-PEG Hydrogel Sealant

The following protocol is a generalized representation for the laboratory-scale synthesis of a this compound-PEG hydrogel.

Materials:

-

This compound amine solution (clear precursor)

-

Polyethylene glycol (PEG) ester solution (e.g., succinimidyl glutarate-activated PEG)

-

Phosphate (B84403) and borate (B1201080) salt solution (diluent)[5]

-

FD&C Blue #1 dye (optional, for visualization)[1]

Procedure:

-

Preparation of Precursor Solutions:

-

The this compound amine solution is prepared by dissolving this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.5).

-

The PEG ester solution is prepared by dissolving the activated PEG in a separate buffer (e.g., 0.01 M phosphate buffer, pH 4.0).

-

-

Mixing and Gelation:

-

For DuraSeal®, the two precursor solutions are loaded into a dual-syringe applicator with a mixing tip. As the plungers are depressed, the solutions mix and are sprayed onto the target tissue, where they polymerize within seconds.[1]

-

For ReSure® Sealant, two drops of the diluent are added to a lyophilized blue deposit of this compound acetate. This solution is then rapidly mixed with a lyophilized white deposit of the PEG precursor using a foam applicator. The resulting liquid is applied to the corneal incision and polymerizes in under 30 seconds.[4][6][8]

-

Quantitative Data: Properties of this compound-Based Surgical Sealants

| Property | DuraSeal® | ReSure® Sealant | Reference(s) |

| Composition | PEG ester, this compound amine, buffers, FD&C Blue #1 | PEG, amine crosslinker (this compound), diluent, FD&C Blue #1 | [1][9] |

| Water Content | >90% | ~89% | [2][7] |

| Gelation Time | < 3.5 seconds | < 30 seconds | [5][8] |

| Swelling | < 200% by volume | Minimal (does not expand) | [5][8] |

| Degradation Time | 4-8 weeks (by hydrolysis) | 1-3 days (sloughed off) | [1][7] |

| Adhesive Strength | Sufficient to withstand elevated CSF pressures | Provides watertight seal | [10] |

Application 2: Crosslinking Agent for Drug Delivery Hydrogels

This compound's ability to crosslink polymers at physiological temperatures makes it an attractive candidate for creating hydrogels for controlled drug delivery.

Gellan Gum-Trilysine Hydrogels

Recent research has demonstrated the use of this compound as a crosslinker for gellan gum (GG), a biocompatible polysaccharide.[11] This system offers an advantage over traditional ion-mediated crosslinking of GG, which often requires high temperatures that can damage thermosensitive drugs.[11]

Experimental Protocol: Preparation of a Gellan Gum-Trilysine Hydrogel

Materials:

-

Gellan gum powder

-

Deionized water

-

This compound solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

A gellan gum solution is prepared by dissolving GG powder in preheated water (~70°C) with constant agitation for approximately 2 hours.[7]

-

The solution is cooled to around 40°C.

-

The this compound crosslinker solution is gradually added to the gellan gum solution while mixing.[7]

-

The resulting mixture can be loaded into syringes for injection and will form a hydrogel at physiological temperature (37°C).[11]

Quantitative Data: Properties of Gellan Gum-Trilysine Hydrogels

| Gellan Gum Conc. (w/v) | This compound Conc. (w/v) | Injection Force | Cell Viability (NHDF) | IgG Release (24h) | Reference(s) |

| 0.5 - 1% | 0.03 - 0.05% | < 20 N | > 90% | ~80% (burst release) | [11] |

| 1.0 - 2.0% | 0.01 - 0.05% | Increases with concentration | 87% | Not specified | [7] |

Application 3: Interaction with DNA for Gene Delivery

The cationic nature of this compound facilitates its interaction with negatively charged DNA molecules. This property is being explored for the development of non-viral gene delivery vectors, although much of the research in this area has focused on longer poly-L-lysine (PLL) chains.

Mechanism of this compound-DNA Interaction

Molecular dynamics simulations have shown that the interaction between this compound and DNA is strong and electrostatically driven.[[“]] The peptide can adopt several association modes with the DNA duplex.[13] This interaction can lead to the condensation of DNA, a crucial step in packaging genetic material for delivery into cells.

Experimental Protocol: Characterization of this compound-DNA Binding

While specific experimental protocols for this compound are not extensively detailed in the literature, standard biophysical techniques can be employed to quantify its interaction with DNA.

Isothermal Titration Calorimetry (ITC):

-

A solution of this compound is placed in the ITC syringe.

-

A solution of DNA is placed in the sample cell.

-

The this compound solution is titrated into the DNA solution in small aliquots.

-

The heat change associated with each injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Fluorescence Polarization/Anisotropy:

-

A short, fluorescently labeled DNA oligonucleotide is used as a probe.

-

The initial fluorescence polarization of the free DNA probe is measured.

-

Increasing concentrations of this compound are added to the DNA solution.

-

The increase in fluorescence polarization upon binding of the larger this compound-DNA complex is measured to determine the binding affinity (Kd).

No specific quantitative binding data for this compound with DNA was found in the reviewed literature.

In Vitro Cytotoxicity

The biocompatibility of this compound is a key attribute for its use in biomedical applications. While comprehensive cytotoxicity studies specifically on this compound are limited, studies on related lysine-containing peptides and poly-L-lysine provide some insights. For instance, lipopeptides containing a KKK motif have been evaluated for their cytotoxicity against various cell lines, though the attached lipid chain significantly influences toxicity.[14] Studies on poly-L-lysine have shown that its toxicity is concentration-dependent.[15]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Mammalian cell line (e.g., NIH/3T3 fibroblasts, HaCaT keratinocytes)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The culture medium is replaced with medium containing different concentrations of this compound.

-

After a 24-hour incubation period, the medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm to determine cell viability relative to an untreated control.

Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific cellular signaling pathways. Research on the amino acid lysine has shown its involvement in activating the mTOR signaling pathway, which is crucial for cell growth and proliferation. However, it is yet to be determined if this compound as a tripeptide has similar or distinct effects on this or other signaling cascades.

Conclusion and Future Perspectives

This compound has established itself as a valuable component in the formulation of surgical sealants and holds considerable promise as a crosslinking agent for drug delivery hydrogels. Its favorable biocompatibility and reactivity make it an attractive tool for biomedical researchers. Future research should focus on a more detailed characterization of this compound's bio-interactions. Specifically, quantitative studies on its binding affinity to various nucleic acid structures, comprehensive in vitro and in vivo cytotoxicity profiling, and investigation into its potential to modulate cellular signaling pathways are warranted. As our understanding of this simple yet versatile tripeptide grows, so too will its applications in addressing complex challenges in medicine and biotechnology.

References

- 1. neuromiss.gr [neuromiss.gr]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Hydrogel Sealant for Closure of Clear Corneal Incisions in Combined Glaucoma Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2023.biomaterials.org [2023.biomaterials.org]

- 8. millennialeye.com [millennialeye.com]

- 9. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 10. researchgate.net [researchgate.net]

- 11. Formulation and characterization of ionically crosslinked gellan gum hydrogels using this compound at low temperatures for antibody delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilysine vs. Poly-L-lysine: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of trilysine and poly-L-lysine (PLL), two lysine-based cationic molecules frequently employed in biochemical research, particularly in the fields of drug delivery and gene therapy. While both molecules leverage the positive charge of lysine (B10760008) residues to interact with negatively charged cellular components and therapeutic payloads, their significant difference in size—this compound being a discrete tripeptide and poly-L-lysine a heterogeneous polymer—results in distinct physicochemical properties, biological activities, and application-specific considerations. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to aid researchers in selecting the appropriate molecule for their specific needs.

Introduction

Cationic polymers and peptides have garnered significant attention as non-viral vectors for the delivery of nucleic acids and other therapeutic agents. Their positive charge facilitates condensation of negatively charged cargo and interaction with the anionic cell surface, promoting cellular uptake. Among these, poly-L-lysine has been extensively studied and utilized. However, challenges associated with its polydispersity, cytotoxicity, and immunogenicity have led to the exploration of smaller, well-defined cationic peptides, such as this compound. This guide aims to provide a comprehensive technical overview of both molecules to inform experimental design and application development.

Physicochemical and Biological Properties

This compound and poly-L-lysine, while both composed of lysine residues, exhibit significant differences in their fundamental properties due to the disparity in their molecular weight and structure. This compound is a tripeptide with a defined molecular weight, whereas poly-L-lysine is a polymer with a variable chain length and, consequently, a distribution of molecular weights.[1] This fundamental difference influences their charge density, conformation, and interactions with biological systems.

Structural and Physicochemical Data

The following table summarizes key physicochemical properties of this compound and poly-L-lysine. It is important to note that the properties of poly-L-lysine are highly dependent on its molecular weight.

| Property | This compound | Poly-L-lysine | References |

| Molecular Formula | C₁₈H₃₈N₆O₄ | (C₆H₁₂N₂O)n | [2][3] |

| Molecular Weight | 402.5 g/mol | Variable (e.g., 1,000 - >300,000 g/mol ) | [2][3] |

| Structure | Linear tripeptide of L-lysine | Linear polymer of L-lysine | [1][4] |

| Charge at Physiological pH | +3 | Variable, dependent on chain length | [1] |

| Zeta Potential of Nanoparticles | Generally lower positive potential | Higher positive potential, dependent on formulation | [5][6] |

Biological Activity and Cytotoxicity

The biological effects of these molecules are closely tied to their size and charge density. While the high positive charge of poly-L-lysine is advantageous for condensing nucleic acids and interacting with cell membranes, it is also a primary contributor to its cytotoxicity. In contrast, shorter lysine oligomers like this compound are generally considered to be less toxic.

| Biological Parameter | This compound (and short oligomers) | Poly-L-lysine | References |

| General Cytotoxicity | Low | Moderate to high, molecular weight-dependent | [7][8] |

| Hemolytic Activity | Low | Moderate, molecular weight-dependent | [9][10] |

| Gene Transfection Efficiency | Generally lower than PLL | Moderate to high, formulation-dependent | [4][11] |

| Drug Delivery Potential | Used as a crosslinker for hydrogels | Extensively studied as a drug carrier | [12][13][14] |

One study on the effect of L-lysine polymers on diphtheria toxin-mediated cytotoxicity found that while poly(L-lysine) polymers with 8-12 and 15 residues were protective, lysine and lysine polymers of three and four residues were not, indicating a size-dependent effect on this specific biological activity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and poly-L-lysine.

Synthesis

3.1.1. Synthesis of this compound (Solid-Phase Peptide Synthesis - SPPS)

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[15][16][17]

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a non-polar solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the first Fmoc-protected lysine (with side-chain protection, e.g., Boc) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Subsequent Amino Acid Coupling: Sequentially couple the next two protected lysine residues using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR.[11]

3.1.2. Synthesis of Poly-L-lysine (Ring-Opening Polymerization)

Poly-L-lysine can be synthesized via the ring-opening polymerization of N-carboxyanhydride (NCA) of a protected lysine monomer.[18]

-

Monomer Synthesis: Synthesize ε-benzyloxycarbonyl-L-lysine-N-carboxyanhydride (Z-Lys-NCA) from ε-benzyloxycarbonyl-L-lysine.

-

Polymerization: Dissolve Z-Lys-NCA in an anhydrous solvent (e.g., DMF). Initiate polymerization by adding an initiator (e.g., sodium methoxide). The reaction is allowed to proceed for several days at room temperature.

-

Deprotection: Precipitate the protected polymer, poly(ε-benzyloxycarbonyl-L-lysine), and then deprotect the benzyloxycarbonyl groups using a strong acid (e.g., HBr in acetic acid).

-

Purification: Dialyze the resulting poly-L-lysine hydrobromide against water to remove impurities and then lyophilize to obtain the final product.

-

Characterization: Determine the molecular weight and polydispersity of the polymer using techniques like gel permeation chromatography (GPC).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or poly-L-lysine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Hemolysis Assay

This assay assesses the membrane-damaging effects of the compounds on red blood cells.[9][10]

-

Red Blood Cell (RBC) Preparation: Obtain fresh blood and centrifuge to pellet the RBCs. Wash the pellet multiple times with phosphate-buffered saline (PBS).

-

Treatment: Incubate a suspension of RBCs with various concentrations of this compound or poly-L-lysine in PBS for a defined period (e.g., 1 hour) at 37°C. Use PBS as a negative control and a detergent like Triton X-100 as a positive control for 100% hemolysis.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Gene Transfection

This protocol outlines a general procedure for peptide-mediated gene transfection.

-

Complex Formation: Prepare complexes of the cationic peptide (this compound or poly-L-lysine) and plasmid DNA at various charge ratios (N/P ratios) in a serum-free medium. Incubate at room temperature for 15-30 minutes to allow for complex formation.

-

Cell Transfection: Add the peptide/DNA complexes to cells cultured in a serum-free or serum-containing medium.

-

Incubation: Incubate the cells with the complexes for a few hours (e.g., 4-6 hours) at 37°C.

-

Medium Change: After incubation, replace the transfection medium with fresh, complete growth medium.

-

Gene Expression Analysis: Analyze the expression of the transfected gene after a suitable incubation period (e.g., 24-72 hours) using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes like GFP) or a luciferase assay.[11]

Signaling Pathways and Cellular Uptake

The cellular uptake of cationic peptides and polymers is a critical step for their biological activity. While specific comparative studies on this compound and poly-L-lysine are limited, the general mechanisms for cationic macromolecules involve electrostatic interactions with the cell surface followed by endocytosis.

Cellular Uptake Mechanisms

Cationic molecules like this compound and poly-L-lysine interact with negatively charged proteoglycans on the cell surface, which can trigger their internalization through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[19][20][21] The specific pathway utilized can depend on the size and charge of the molecule, as well as the cell type.

Signaling Pathways

While information on this compound's specific effects on signaling is scarce, poly-L-lysine has been shown to influence certain signaling pathways. For instance, poly-L-lysine can interact with the insulin (B600854) receptor and stimulate the insulin signaling pathway, leading to downstream effects on cell metabolism and differentiation.[1] It has been shown to activate the insulin receptor protein kinase by interacting with its β-subunit.[1]

Applications in Biochemical Research

Both this compound and poly-L-lysine have found applications in various areas of biochemical research, primarily leveraging their cationic nature.

Drug and Gene Delivery

Poly-L-lysine has been widely investigated as a non-viral vector for gene delivery due to its ability to condense DNA and facilitate its cellular uptake.[4] However, its transfection efficiency can be limited, and its cytotoxicity is a concern. Shorter cationic peptides, while potentially less efficient at DNA condensation, are being explored as less toxic alternatives.[11] this compound has been used as a crosslinker in hydrogel-based drug delivery systems.[12]

Conclusion

This compound and poly-L-lysine represent two ends of the spectrum of lysine-based cationic molecules used in biochemical research. Poly-L-lysine, as a large polymer, offers high charge density for efficient binding and condensation of cargo but comes with challenges of polydispersity and cytotoxicity. This compound, a small, well-defined tripeptide, offers the potential for lower toxicity and better-controlled chemical modifications, though potentially with lower efficiency in applications requiring strong polyvalent interactions. The choice between these two molecules should be guided by the specific requirements of the application, balancing the need for efficiency with concerns about toxicity and reproducibility. This guide provides a foundational understanding to aid researchers in making this critical decision.

References

- 1. Application of Peptides in Construction of Nonviral Vectors for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of polymers of L-lysine on the cytotoxic action of diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of antimicrobial and hemolytic properties of short synthetic cationic lipopeptides based on QSAR/QSTR approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of number of lysine motifs on the bactericidal and hemolytic activity of short cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08313F [pubs.rsc.org]

- 13. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. bachem.com [bachem.com]

- 18. Synthesis of a l-lysine-based alternate alpha,epsilon-peptide: a novel linear polycation with nucleic acids-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of the Dabcyl group on the cellular uptake of cationic peptides: short oligoarginines as efficient cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comprehensive model for the cellular uptake of cationic cell-penetrating peptides :: MPG.PuRe [pure.mpg.de]

- 21. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Trilysine: A Technical Guide to a Synthetic Tripeptide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthetic tripeptide, trilysine. While the natural occurrence of this compound has not been documented, its unique properties as a synthetic molecule have garnered interest in various scientific and biomedical research fields. This document details its chemical characteristics, current and potential applications, and the analytical methodologies for its study.

Introduction to this compound

This compound is a tripeptide composed of three L-lysine amino acid residues linked by peptide bonds.[1] Unlike its constituent amino acid, L-lysine, which is essential for many biological functions, this compound is not known to be a naturally occurring molecule.[1] It is a synthetic compound primarily utilized in scientific research. Its structure, characterized by multiple primary amine groups, imparts a significant positive charge at physiological pH, a key feature driving its applications.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C18H38N6O4 | [1][2] |

| Molecular Weight | 402.5 g/mol | [1][2] |

| CAS Number | 13184-14-0 | [1][2] |

| IUPAC Name | (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoic acid | [2] |

| Appearance | White to off-white powder | |

| Storage Temperature | -20°C |

Synthesis and Commercial Availability

This compound is synthesized using standard solid-phase peptide synthesis (SPPS) methodologies. This process allows for the controlled, sequential addition of protected lysine (B10760008) monomers to a solid support, followed by cleavage and deprotection to yield the final tripeptide. It is commercially available from various chemical suppliers as a research-grade chemical, often as a trifluoroacetate (B77799) or acetate (B1210297) salt.

Current and Potential Applications

The unique cationic nature of this compound has led to its investigation in several areas of biomedical and scientific research.

Biomedical Applications

-

Drug and Gene Delivery: The positive charges on this compound enable it to interact with negatively charged molecules such as DNA and RNA. This property is being explored for the development of non-viral vectors for gene delivery.

-

Hydrogel Formation for Surgical Applications: this compound is a component of synthetic biodegradable hydrogels used as sealants in surgery.[3][4] When combined with a polyethylene (B3416737) glycol (PEG) derivative, it forms a cross-linked hydrogel that can adhere to tissues and provide a sealant for wounds.[5]

Research Applications

-

Conformational Studies of Peptides: this compound serves as a model system for studying the conformational preferences of short, charged peptides in solution.[6] Understanding how interactions between adjacent charged residues influence peptide backbone structure is crucial for protein folding and design.

-

Biochemical and Cellular Studies: In research settings, this compound is used to investigate cellular processes where charge interactions play a significant role.[1]

Experimental Protocols and Analytical Methods

Accurate characterization of this compound is essential for its application in research and development. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of this compound. A typical reversed-phase HPLC protocol is outlined below.

Experimental Protocol: HPLC Analysis of this compound

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

Figure 1: A generalized workflow for the HPLC analysis of a this compound sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve 1-5 mg of this compound in 0.5 mL of a deuterated solvent (e.g., D₂O or 90% H₂O/10% D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides information on the overall proton environment.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each lysine residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is crucial for determining the three-dimensional conformation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

Figure 2: A workflow for the structural analysis of this compound using NMR spectroscopy.

Signaling Pathways and Logical Relationships

As this compound is not a known natural signaling molecule, there are no established signaling pathways to depict. However, its mechanism of action in applications like gene delivery can be represented as a logical relationship.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Lysyllysyllysine | C18H38N6O4 | CID 72363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bachem H-Lys-Lys-Lys-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 6. scilit.com [scilit.com]

An In-depth Technical Guide on the Interaction of Trilysine with Proteins and Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interactions between trilysine, a short oligomer of the essential amino acid lysine (B10760008), and key biological macromolecules: proteins and nucleic acids. Drawing upon research on both this compound and its longer counterpart, poly-L-lysine, this document details the nature of these interactions, presents available quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways.

Core Principles of this compound Interaction

This compound (Lys-Lys-Lys or KKK) is a tripeptide characterized by the presence of three primary amino groups in its side chains, in addition to the N-terminal amine.[1] At physiological pH, these groups are protonated, rendering this compound a highly cationic molecule. This positive charge is the primary driver of its interactions with negatively charged macromolecules such as nucleic acids and acidic regions of proteins.

Interaction with Nucleic Acids

The interaction between this compound and nucleic acids, particularly DNA, is predominantly electrostatic.[2][3] The positively charged ammonium (B1175870) groups of the lysine residues form strong ionic bonds with the negatively charged phosphate (B84403) backbone of DNA.[2] This interaction is crucial for the condensation of DNA, a process fundamental to gene delivery applications.[1] Molecular dynamics simulations have revealed a strong, electrostatically driven, and dynamic interaction between this compound and oligonucleotides.[2] The presence of neighboring cytosines in the DNA sequence has been shown to enhance the binding of this compound.[2]

Beyond simple electrostatic attraction, this compound can also participate in the formation of DNA-protein cross-links, which are significant DNA lesions.[2][4] In vitro studies have demonstrated that the ε-amino group of lysine can engage in a nucleophilic addition to a guanine (B1146940) radical cation, a reaction that is so efficient it outcompetes the addition of water.[2][4] This suggests a close spatial proximity between the this compound and the guanine base, facilitating the cross-linking reaction.[2]

Interaction with Proteins

The interaction of this compound with proteins is more complex and depends on the specific protein's surface charge distribution and the presence of accessible acidic residues (aspartic acid and glutamic acid). The cationic nature of this compound allows for electrostatic interactions with negatively charged patches on a protein's surface. These interactions can influence protein conformation, stability, and function.

Lysine residues within proteins are known to be involved in a multitude of cellular processes, including post-translational modifications that regulate protein activity and protein-protein interactions. While specific studies on this compound's role as an independent signaling molecule are limited, its interactions can be contextualized within the broader understanding of how lysine-rich motifs participate in cellular signaling.

Quantitative Data on Biomolecular Interactions

Quantitative data for the specific interaction of this compound with proteins and nucleic acids is not extensively available in the literature. However, studies on poly-L-lysine (PLL) provide valuable insights into the thermodynamics of these interactions. The binding of PLL to DNA is characterized by a significant entropic contribution, primarily due to the release of counterions upon complex formation.[4]

| Interacting Molecules | Technique | Parameter | Value | Reference |

| Poly-L-lysine & DNA | Calorimetry | Transition Enthalpy (ΔH) of 1:1 complex | 14.4 kcal/mol base pairs | [5] |

| PEG-Poly-L-lysine & Plasmid DNA | Isothermal Titration Calorimetry (ITC) | Enthalpy (ΔH) | Small positive (endothermic) | [4][6] |

| Entropy (ΔS) | Large positive | [4][6] | ||

| Gibbs Free Energy (ΔG) | Large negative (spontaneous) | [4][6] |

Note: The data presented above is for poly-L-lysine and serves as an approximation for the behavior of this compound. The actual values for this compound may differ due to its shorter chain length.

Experimental Protocols for Studying this compound Interactions

A variety of biophysical techniques can be employed to characterize the interaction of this compound with proteins and nucleic acids. Detailed protocols for these methods are provided below, adapted for the study of this compound.

Isothermal Titration Calorimetry (ITC)